4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran
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Overview
Description
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran is an organic compound that belongs to the class of organohalides It is characterized by the presence of an iodomethyl group attached to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran typically involves the iodination of a suitable precursor. One common method is the reaction of 2,2-dimethyltetrahydro-2H-pyran with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran involves its reactivity as an electrophile due to the presence of the iodomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran
- 4-(Chloromethyl)-2,2-dimethyltetrahydro-2H-pyran
- 4-(Fluoromethyl)-2,2-dimethyltetrahydro-2H-pyran
Uniqueness
4-(Iodomethyl)-2,2-dimethyltetrahydro-2H-pyran is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make the iodomethyl group more reactive in substitution reactions, allowing for a broader range of chemical transformations.
Properties
Molecular Formula |
C8H15IO |
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Molecular Weight |
254.11 g/mol |
IUPAC Name |
4-(iodomethyl)-2,2-dimethyloxane |
InChI |
InChI=1S/C8H15IO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6H2,1-2H3 |
InChI Key |
FBGQPVWUPVHOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)CI)C |
Origin of Product |
United States |
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